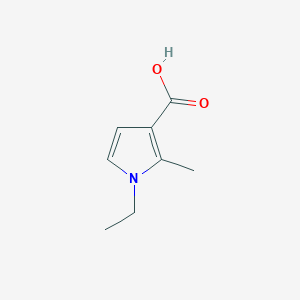

1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the CAS Number: 1547444-68-7 . It has a molecular weight of 153.18 . It appears as a powder .

Synthesis Analysis

The synthesis of pyrroles, including compounds similar to “this compound”, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation, which allows the synthesis of N-substituted pyrroles under mild reaction conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

The InChI code for “this compound” is1S/C8H11NO2/c1-3-9-5-4-7 (6 (9)2)8 (10)11/h4-5H,3H2,1-2H3, (H,10,11) . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

Pyrroles, including “this compound”, can undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 153.18 .Scientific Research Applications

Synthesis and Chemical Reactions

Phosphine-Catalyzed Annulation : Zhu, Lan, and Kwon (2003) demonstrated that ethyl 2-methyl-2,3-butadienoate can undergo a [4 + 2] annulation with N-tosylimines, leading to the synthesis of highly functionalized tetrahydropyridines, a reaction relevant in organic chemistry and potentially pharmaceutical synthesis (Zhu, Lan, & Kwon, 2003).

Synthesis of Complex Compounds : Li et al. (2009) explored the synthesis of a compound related to 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid. They synthesized 3-(1-Ethyl-1H-pyrrole-2-carboxamido)propionic acid monohydrate, demonstrating the versatility of such compounds in organic synthesis (Li et al., 2009).

Three-Component Reaction with Tetronic Acid : Kamalova et al. (2018) discussed a reaction involving ethyl 1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates with tetronic acid, highlighting the potential of this compound derivatives in complex organic reactions (Kamalova et al., 2018).

Spectroscopy and Chemical Analysis : Singh et al. (2013) synthesized a novel hydrazide-hydrazone of pyrrole and conducted extensive spectroscopy and quantum chemical calculations, highlighting the utility of pyrrole derivatives in detailed chemical analysis (Singh et al., 2013).

Solvent-Free Synthesis under Microwave Irradiation : Khajuria et al. (2013) achieved the synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates, showcasing an environmentally friendly synthesis method for pyrrole derivatives (Khajuria et al., 2013).

Application in Crystal Engineering

- Supramolecular Structures : Yin and Li (2006) prepared pyrrole-2-carboxylates that formed hexagonal and grid supramolecular structures, demonstrating the potential of pyrrole derivatives in crystal engineering (Yin & Li, 2006).

Development of Chemosensors

Optical Chemosensor System : Aysha et al. (2021) developed a colorimetric chemosensor using a hybrid hydrazo/azo dye chromophoric system based on pyrrolinone ester, illustrating the use of pyrrole derivatives in detecting metal ions (Aysha et al., 2021).

Fluorescent Sensor for Zn2+ and Cu2+ : Wang Yang et al. (2018) synthesized a pyrrole-containing hydrazone that acted as an off–on fluorescent sensor for Zn2+ and a colorimetric probe for Cu2+, showing the applicability of pyrrole derivatives in sensor technology (Wang Yang et al., 2018).

Chemical Synthesis and Modification

- Additive-Free Catalytic System for Hydrogenation : Yuwen et al. (2017) reported an additive-free catalytic system using a cobalt pincer catalyst for the hydrogenation of carboxylic acid esters to alcohols, relevant for the synthesis of pyrrole derivatives (Yuwen et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It’s known that pyrrole derivatives, a class to which this compound belongs, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.

Mode of Action

It’s known that pyrrole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.

Biochemical Pathways

Pyrrole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Each of these activities involves different biochemical pathways and their downstream effects.

Result of Action

Given the broad range of biological activities associated with pyrrole derivatives , it’s likely that the compound’s action would result in a variety of molecular and cellular effects, depending on the specific targets and pathways involved.

Biochemical Analysis

Biochemical Properties

1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic acid is commonly used as an organic synthesis intermediate It can interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Molecular Mechanism

It is known that pyrrole derivatives can bind with high affinity to multiple receptors , which could suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

1-ethyl-2-methylpyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-9-5-4-7(6(9)2)8(10)11/h4-5H,3H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRQYYDXOAZYMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=C1C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2795528.png)

![3-(Benzenesulfonyl)-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2795529.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dichlorobenzamide](/img/structure/B2795531.png)

![3-[(9-Methylpurin-6-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2795537.png)

![2-Chloro-1-spiro[1,3-benzodioxole-2,3'-pyrrolidine]-1'-ylpropan-1-one](/img/structure/B2795539.png)

![3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2795543.png)

![5-((2-ethoxyethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795544.png)